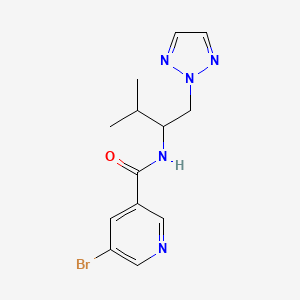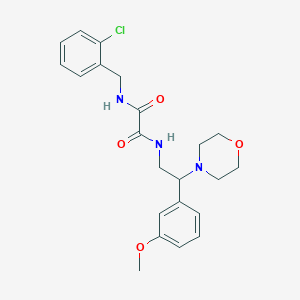
2-Cyclopropoxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopropoxybenzoic acid is a chemical compound that contains a total of 24 bonds, including 14 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 three-membered ring, 1 six-membered ring, 1 carboxylic acid (aromatic), 1 hydroxyl group, and 1 ether (aromatic) . The molecule consists of 10 Hydrogen atoms, 10 Carbon atoms, and 3 Oxygen atoms .
Molecular Structure Analysis
The molecular structure of this compound includes a total of 24 bonds. It has 14 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 three-membered ring(s), 1 six-membered ring(s), 1 carboxylic acid(s) (aromatic), 1 hydroxyl group(s), and 1 ether(s) (aromatic) .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are influenced by its molecular structure and the nature of its functional groups . These properties can impact its interaction with biological environments .
Scientific Research Applications
Photochemical Synthesis
Research has shown that 2-cyclopropoxybenzoic acid derivatives can be involved in photochemical synthesis, such as in regio- and diastereoselective intermolecular [2+2] cycloadditions. These reactions are photocatalyzed by quantum dots, facilitating the construction of tetrasubstituted cyclobutanes, which are pivotal in developing lead compounds for drug discovery. Such processes demonstrate exceptional tunability in terms of regioselectivity and diastereoselectivity, offering a straightforward route to synthesize bioactive molecules with high precision (Jiang et al., 2019).
N-Heterocyclic Carbene Precursors
This compound and its derivatives serve as precursors in generating N-heterocyclic carbenes (NHCs), crucial for catalytic applications in chemical reactions such as olefin metathesis and cyclopropanation. This showcases the compound's utility in facilitating complex chemical transformations, highlighting its versatility and value in organic synthesis (Tudose et al., 2006).
Photo-triggered Labeling of Living Cells
Derivatives of this compound have been explored for photo-triggered click reactions, enabling selective labeling of living cells. This application is particularly relevant in biological research, where precise and controlled labeling of biomolecules is crucial for studying cellular processes and disease mechanisms (Poloukhtine et al., 2009).
Safety and Hazards
properties
IUPAC Name |
2-cyclopropyloxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c11-10(12)8-3-1-2-4-9(8)13-7-5-6-7/h1-4,7H,5-6H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJBBRHYDVCVOEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1OC2=CC=CC=C2C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1243374-60-8 |
Source


|
| Record name | 2-cyclopropoxybenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-((2-chlorobenzyl)thio)-3-(2-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2835410.png)





![N-ethyl-N'-[[3-(4-fluoro-3-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide](/img/structure/B2835418.png)

![2-(2-Amino-5-phenylpyrimidin-4-yl)-5-[(2-fluorophenyl)methoxy]phenol](/img/structure/B2835426.png)
![Tert-butyl n-[1-(1-methylcyclopropyl)-2-oxoethyl]carbamate](/img/structure/B2835427.png)